molecular formula C16H18N2O2 B2434228 2-Furyl 4-benzylpiperazinyl ketone CAS No. 346698-80-4

2-Furyl 4-benzylpiperazinyl ketone

Cat. No.: B2434228
CAS No.: 346698-80-4
M. Wt: 270.332
InChI Key: YGRGLGPDOSSBPC-UHFFFAOYSA-N
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Description

2-Furyl 4-benzylpiperazinyl ketone is a synthetic piperazine derivative supplied for strictly controlled research and development purposes. This compound is part of a broader class of piperazine-based chemicals, which have been the subject of scientific studies to understand their pharmacological profiles and mechanisms of action . Piperazine derivatives, such as the well-studied Benzylpiperazine (BZP), are known to interact with central nervous system monoamine transporters, exhibiting activity on dopaminergic and serotonergic systems . The structural features of this compound, including its furan ring and ketone group, suggest it is a distinct molecular entity with potential value for exploratory biochemical and neuropharmacological research. This product is intended for use in a laboratory setting only by qualified professional researchers. It is not for drug, household, or any other use, and it must not be administered to humans or animals. Researchers should handle this material in accordance with all applicable regulations and best laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRGLGPDOSSBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 Furyl 4 Benzylpiperazinyl Ketone and Its Structural Analogs

Established Synthetic Routes to Precursors and Key Intermediates

The efficient synthesis of the target compound relies on the successful preparation of its constituent parts. Established laboratory procedures provide reliable access to the necessary piperazine-based intermediates.

2-Furoyl-1-piperazine is a critical precursor, serving as the nucleophilic component in the final coupling step. A common and well-documented method for its synthesis involves the acylation of piperazine (B1678402) with 2-furoyl chloride.

One established procedure begins with dissolving piperazine hexahydrate in water and acidifying the solution to a pH of 4.5 using hydrochloric acid. prepchem.com 2-Furoyl chloride is then added concurrently with a sodium hydroxide (B78521) solution to maintain the acidic pH. prepchem.com After the reaction is complete, the solution is made basic, and the product is isolated through continuous extraction with an organic solvent like chloroform (B151607), followed by drying and distillation to yield the pure product. prepchem.com An alternative approach involves reacting anhydrous piperazine with 2-furoyl chloride in an alcoholic solution under a nitrogen atmosphere. google.com

Purification of the product can also be achieved by converting the crude product into its hydrochloride salt. google.com By dissolving the crude material in an inert organic solvent such as chloroform and bubbling hydrogen chloride gas through the solution, pure 1-(2-furoyl)piperazine (B32637) hydrochloride can be precipitated while unreacted piperazine remains in solution. google.com

Table 1: Synthesis of 2-Furoyl-1-piperazine

Reactants Reagents & Solvents Key Conditions Yield Reference
Piperazine hexahydrate, 2-Furoyl chloride Water, 6N HCl, 10% NaOH, Chloroform pH maintained at 4.5 during addition, then made basic (pH 8.5) 60% prepchem.com
Anhydrous piperazine, 2-Furoyl chloride Alcoholic solution Reaction under nitrogen protection Not specified google.com

N-Benzylpiperazine is another key intermediate, which can be prepared through the N-alkylation of piperazine with a benzyl (B1604629) halide. A general method involves dissolving piperazine in a suitable solvent, such as methanol, and adding a catalyst like an amine salt. google.compatsnap.com Benzyl chloride is then added dropwise to the heated solution. patsnap.com After a period of heating, the solvent is removed under reduced pressure. An alkaline solution is added to adjust the pH, followed by extraction with an organic solvent like ethyl acetate. google.compatsnap.com The final product is obtained with high purity and yield after distillation of the combined organic extracts. patsnap.com This method can be applied to produce various substituted N-benzylpiperazine intermediates by starting with the appropriately substituted benzyl halide.

Table 2: Synthesis of N-Benzylpiperazine

Reactants Reagents & Solvents Key Conditions Yield & Purity Reference
Piperazine, Benzyl chloride Anhydrous methanol, Aniline hydrochloride (catalyst) Heated to 50°C, reaction time of 3 hours 95.5% yield, 99.2% purity patsnap.com

Direct Synthesis Approaches to 2-Furyl 4-benzylpiperazinyl ketone

The most direct and common approach to synthesizing this compound involves the nucleophilic substitution reaction between 2-furoyl-1-piperazine and a benzyl halide. This reaction forms the final carbon-nitrogen bond.

In a typical procedure, 2-furoyl-1-piperazine is dissolved in a solvent like acetonitrile (B52724), and a base such as potassium carbonate is added. scielo.br The mixture is heated to activate the piperazine nitrogen. An equimolar amount of the desired benzyl halide (e.g., benzyl bromide or a substituted variant) is then added to the reaction mixture. scielo.br The reaction is refluxed for several hours until completion, which can be monitored by thin-layer chromatography. The final product is typically isolated by adding water to precipitate the solid, which is then filtered, washed, and dried. scielo.br This modular approach allows for the synthesis of a diverse library of derivatives by simply varying the substituted benzyl halide used in the reaction.

Synthetic Strategies for Substituted this compound Derivatives

The development of structural analogs of this compound is crucial for exploring its chemical space. Synthetic strategies primarily focus on introducing or modifying substituents on the benzyl and furyl rings of the molecule.

A versatile strategy for creating derivatives involves preparing a range of substituted benzyl electrophiles that can then be coupled with 2-furoyl-1-piperazine. For example, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has been synthesized using this approach. scielo.br The synthesis began with the preparation of various substituted N-sulfonyl benzyl bromides. This was achieved by reacting different secondary amines with 4-bromomethylbenzenesulfonyl chloride to generate a set of electrophiles. scielo.br Each of these substituted benzyl intermediates was then reacted with 2-furoyl-1-piperazine in the presence of potassium carbonate and acetonitrile to yield the final target compounds. scielo.br This multi-step process allows for the systematic modification of the benzyl portion of the molecule.

Modifying the furan (B31954) ring provides another avenue for creating structural analogs. While direct functionalization of the furan ring in the final compound can be challenging, a more effective strategy involves modifying a furan-containing precursor before its coupling to the piperazine moiety.

One such advanced strategy involves the C3-silylation of furfural (B47365) derivatives, which can then be converted into more complex structures. nih.gov For instance, 3-silylated furfurals can be prepared from biomass-derived furfural. These intermediates can then react with organometallic reagents to form 2-furyl carbinols. The resulting hydroxyl group can assist in the subsequent functionalization of the C3 position of the furan ring through copper-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various substituents, such as aryl or alkyl groups, onto the furan ring. The modified furoyl precursor could then be carried forward to be coupled with N-benzylpiperazine to produce the desired derivatized final product.

Functionalization and Diversification at the Piperazine Nitrogen

The piperazine moiety is a cornerstone in medicinal chemistry, largely due to the synthetic tractability of its two nitrogen atoms. mdpi.comencyclopedia.pub These sites serve as handles for diversification, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, such as solubility, bioavailability, and receptor affinity. mdpi.comencyclopedia.pub In the context of this compound, the unsubstituted nitrogen of a precursor like (Furan-2-yl)(piperazin-1-yl)methanone presents a prime location for introducing a wide array of substituents.

Standard N-alkylation and N-arylation reactions are commonly employed to achieve this diversification. For instance, the introduction of the benzyl group in the title compound is a classic example of N-alkylation. This can be achieved by reacting the secondary amine on the piperazine ring with a benzyl halide (e.g., benzyl bromide) or a related electrophile, typically in the presence of a base to neutralize the acid byproduct.

Further diversification can be achieved through various reactions at the piperazine nitrogen, including:

Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a diverse range of alkyl groups.

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form N-aryl or N-heteroaryl bonds, significantly expanding the accessible chemical space.

Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

Michael Addition: Conjugate addition to α,β-unsaturated systems to introduce more complex side chains.

The presence of the second nitrogen atom in the piperazine ring can sometimes complicate these functionalization reactions compared to simpler cyclic amines like piperidines, potentially leading to side reactions or altered catalyst reactivity. encyclopedia.pubnih.gov Therefore, careful selection of protecting groups and reaction conditions is often necessary to achieve selective functionalization, particularly when creating asymmetrical piperazine derivatives.

Novel and Green Synthetic Approaches Applicable to the Compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For a molecule like this compound, this involves exploring transition metal catalysis, rearrangement reactions, and one-pot strategies to minimize steps and waste.

Transition Metal-Catalyzed Reactions for Ketone and Furan Formation

Transition metal catalysis is an indispensable tool for constructing the core components of the target molecule, namely the furan ring and the ketone group. rsc.org

Furan Synthesis: The furan ring, a key heterocycle, can be efficiently assembled using various metal-catalyzed cycloisomerization reactions. nih.gov A prominent method involves the cyclization of allenyl ketones, where gold, silver, or copper catalysts can activate the allene (B1206475) for nucleophilic attack by the ketone's carbonyl oxygen. nih.gov This approach allows for the synthesis of highly substituted furans. nih.gov Another powerful strategy is the palladium-catalyzed cyclization of acetylenic ketones. acs.org

Ketone Formation and Functionalization: The ketone moiety itself can be a handle for further functionalization through transition metal-catalyzed C-H activation. rsc.orgrsc.org The ketone's carbonyl group can direct a metal catalyst (e.g., palladium, rhodium, ruthenium) to activate and functionalize an adjacent C-H bond. rsc.orgmdpi.com For example, rhodium-catalyzed systems using a directing group can achieve regioselective α-alkylation of ketones with olefins. mdpi.com Palladium-catalyzed reactions can facilitate the arylation of ketones at the ortho-position of an aromatic ring attached to the carbonyl. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Furan/Ketone Synthesis
Reaction TypeCatalyst/MetalSubstrateKey FeatureReference
Furan Synthesis (Cycloisomerization)Au(I), Ag(I), Cu(I)Allenyl KetonesEfficient assembly of the furan ring via activation of the allene. nih.gov
Furan Synthesis (Cyclization)PalladiumAcetylenic KetonesForms substituted furans from readily available starting materials. acs.org
Ketone α-AlkylationRhodiumKetones with OlefinsDirecting-group assisted regioselective C-C bond formation. mdpi.com
Ketone ArylationPalladiumAromatic KetonesKetone-directed ortho-C-H arylation. rsc.org
Ketone ArylationRutheniumKetones with ArylboronatesCatalytic cycle involving Ru(0)/Ru(II) species. rsc.org

Application of Rearrangement Reactions in Piperazine Ring Construction

Rearrangement reactions provide powerful and often elegant pathways for constructing complex cyclic systems like the piperazine ring from different starting materials. tandfonline.com These reactions can create the six-membered diamine core through intricate bond-breaking and bond-forming cascades. tandfonline.com

Several named rearrangement reactions have been successfully applied to the synthesis of piperazine and its derivatives. tandfonline.com These include the Diaza-Cope, Mumm, Ugi-Smiles, Stevens, Curtius, and Schmidt rearrangements. tandfonline.com For example, a short synthesis of enantiopure trans-3-arylpiperazine-2-carboxylic acid derivatives has been achieved via a Diaza-Cope rearrangement. tandfonline.com

A more unusual but illustrative example is the conversion of an imidazolidine (B613845) ring into a piperazine heterocycle. mdpi.com In one documented case, a ligand containing two imidazolidine rings underwent a hydrolysis and rearrangement process in the presence of dysprosium(III) ions to form a new donor ligand containing a piperazine ring. mdpi.com While rare, such transformations highlight the potential of rearrangement reactions to furnish the piperazine core from unexpected precursors. mdpi.com Ring expansion reactions, such as the Tiffeneau-Demjanov or Wolff rearrangements, can also be envisioned as potential strategies, for instance, by expanding a five-membered ring precursor into the six-membered piperazine system. libretexts.org

Table 2: Rearrangement Reactions Applicable to Piperazine Synthesis
Rearrangement NameGeneral TransformationRelevanceReference
Diaza-Cope RearrangementSigmatropic rearrangement of 1,5-dienes containing two nitrogen atoms.Used for stereoselective synthesis of substituted piperazines. tandfonline.com
Imidazolidine-Piperazine RearrangementConversion of an imidazolidine ring to a piperazine ring.A rare but demonstrated method for piperazine core formation. mdpi.com
Schmidt RearrangementReaction of a carbonyl compound with hydrazoic acid.Can be adapted for ring expansion to form lactams, which are precursors to cyclic amines. tandfonline.com
Curtius RearrangementThermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.Can be used to form amine functionalities required for piperazine synthesis. tandfonline.com
Wolff RearrangementConversion of an α-diazoketone into a ketene.Can be employed in ring contraction or expansion strategies that could lead to piperazine precursors. libretexts.org

One-Pot Synthetic Strategies for Efficiency

For a molecule like this compound, a one-pot strategy could conceivably construct the entire furan-ketone-piperazine assembly. While a specific one-pot synthesis for the title compound is not detailed in the literature, analogous strategies for synthesizing highly functionalized furans demonstrate the principle's viability. nih.govtubitak.gov.tr For example, a one-pot, catalyst-free synthesis of complex furan derivatives has been achieved by reacting arylglyoxals, acetylacetone, and a phenol (B47542) derivative in refluxing acetone. nih.govtubitak.gov.tr The mechanism for this transformation involves a sequence of Knoevenagel condensation followed by a Michael addition, which forms a key 1,4-diketone intermediate that subsequently cyclizes to the furan ring. nih.gov

Adapting this MCR concept, one could envision a reaction between a suitable furan precursor (like 2-acetylfuran), an amine component (like 1-benzylpiperazine), and another reactant in a one-pot process to build a related structure, thereby streamlining the synthesis significantly. The development of such efficient, one-pot protocols is a key goal for the modern, sustainable production of complex chemical entities. researchgate.net

Iii. Chemical Reactivity and Mechanistic Transformations of 2 Furyl 4 Benzylpiperazinyl Ketone

Reactivity Profiles of the Ketone Carbonyl Group

The ketone carbonyl group is a key site for chemical reactions, primarily undergoing nucleophilic additions and, under specific conditions, transformations involving the cleavage or formation of adjacent carbon-carbon bonds.

The electrophilic carbon atom of the ketone carbonyl is susceptible to attack by nucleophiles. For instance, reactions with organoboron compounds, such as benzylboronic acid pinacol (B44631) ester, can lead to the formation of tertiary alcohols. nih.gov The presence of a Lewis base like DABCO can enhance the rate and efficiency of such additions. nih.gov Studies on related ketones have shown good chemoselectivity for the ketone in the presence of other carbonyl-containing functional groups like esters or amides. nih.gov

Table 1: Nucleophilic Addition to Activated Ketones

Nucleophile Electrophile Product Yield Reference
4-methylbenzylboronic acid pinacol ester 2,2,2-trifluoroacetophenone 1-(4-methylphenyl)-2,2,2-trifluoro-1-phenylethan-1-ol 61% nih.gov
Benzylboronic acid pinacol ester Acetophenone 1,2-diphenylethan-1-ol 57% nih.gov
Benzylboronic acid pinacol ester 2-Fluoroacetophenone 2-benzyl-2-phenyloxirane 47% nih.gov

Competition experiments with different carbonyl compounds have helped establish a relative reactivity order. For example, under certain conditions, the reactivity has been found to be: CF₂H ketone > CF₃ ketone > aldehyde. nih.gov

While less common than in plant secondary metabolism, carbon-carbon bond cleavage and formation reactions are known to occur in drug metabolism, often catalyzed by enzymes like cytochrome P450s. nih.gov These reactions can include demethylation, dealkylation, and ring expansion or contraction. nih.gov In the context of ketones, the carbon-acyl bond can be activated for cleavage through oxidative addition, often facilitated by a directing group. researchgate.net The neighboring π-orbital of the carbonyl group can strengthen the interaction with a metal catalyst, promoting the bond activation process. researchgate.net For instance, nickel-catalyzed decarbonylation of certain ketones can lead to the formation of benzene (B151609) rings. researchgate.net

Reactivity of the Furyl Ring System

The furan (B31954) ring in 2-Furyl 4-benzylpiperazinyl ketone is an electron-rich aromatic system, which significantly influences its reactivity, particularly in electrophilic substitutions and cycloaddition reactions.

Furan undergoes electrophilic aromatic substitution more readily than benzene, typically with milder reagents and conditions. pearson.compearson.com Substitution preferentially occurs at the 2-position (α-position) because the intermediate carbocation (sigma complex) is more stabilized by resonance involving the oxygen atom's lone pair compared to substitution at the 3-position. pearson.compearson.com Electron-donating substituents on the furan ring generally direct incoming electrophiles to the 2-position, while electron-withdrawing groups can facilitate substitution at the 5-position.

While electrophilic substitution is more common, nucleophilic substitution on the furan ring can also occur, especially when the ring is substituted with strong electron-withdrawing groups.

The electron-rich nature of the furan ring makes it a suitable partner in various cycloaddition reactions. It can act as a diene in Diels-Alder reactions, although this often requires the presence of electron-withdrawing groups on the furan ring to lower its aromatic stabilization energy. imperial.ac.uk Furthermore, the furan ring can undergo rearrangements and ring-opening reactions under acidic conditions, which can lead to the formation of new heterocyclic systems. For example, certain 2-hydroxyaryl-substituted furans can rearrange to form benzofuran (B130515) derivatives when treated with ethanolic hydrogen chloride. mdpi.com

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

Alkylation and Acylation Reactions

The nucleophilic character of the piperazine nitrogen and the electronic properties of the furan ring make this compound susceptible to both alkylation and acylation reactions at different positions.

Alkylation: The primary site for alkylation on this molecule is the secondary amine of the piperazine ring. This nitrogen can be readily alkylated using various alkyl halides. This type of reaction is common for piperazine derivatives. mdpi.com Another potential, though less favored, site for alkylation is the carbon atom alpha to the ketone. This typically requires strong bases to form an enolate, which can then react with an alkylating agent. Modern methods have been developed for the regioselective α-alkylation of ketones using simple olefins in the presence of a bifunctional catalyst, a strategy that could potentially be applied here. nih.gov

Acylation: Similar to alkylation, the piperazine nitrogen is a prime target for acylation. Reaction with acyl chlorides or anhydrides would lead to the corresponding N-acyl derivative. Additionally, the furan ring itself is susceptible to electrophilic substitution, such as Friedel-Crafts acylation. Due to the activating effect of the oxygen atom, this reaction would likely occur at the 5-position of the furan ring, which is electronically enriched.

Table 1: Potential Alkylation and Acylation Reactions

Reaction Type Reagent Examples Primary Reactive Site Potential Product
N-Alkylation Methyl iodide, Benzyl (B1604629) bromide Piperazine Nitrogen 1-Benzyl-4-(1-(furan-2-carbonyl)piperidin-4-yl)-1-methylpiperazin-1-ium
α-Alkylation Propylene, Styrene (with catalyst) α-Carbon to ketone 4-(4-Benzylpiperazin-1-yl)piperidin-1-ylmethanone
N-Acylation Acetyl chloride, Benzoyl chloride Piperazine Nitrogen 4-(1-(Furan-2-carbonyl)piperidin-4-yl)-1-acetylpiperazine
C-Acylation Acetyl chloride (with Lewis acid) Furan Ring (C5 position) 4-(4-Benzylpiperazin-1-yl)piperidin-1-ylmethanone

Potential for Ring-Opening or Rearrangement Reactions

The conjugated system of the 2-furyl ketone moiety presents the possibility for unique rearrangement reactions, particularly under photochemical conditions.

While 2-furyl ketones are often considered difficult to cyclize using traditional acid-mediated methods, they have been shown to undergo photo-Nazarov reactions. nih.govacs.org This type of reaction involves a 4π-electrocyclic ring closure of a divinyl ketone or a structural equivalent. wikipedia.orgthermofisher.com For a molecule like this compound, if a vinyl group were present adjacent to the ketone, it could potentially undergo a Nazarov-type cyclization upon exposure to UV light. nih.govacs.org This process would lead to the formation of a furan-fused cyclopentanone, a complex bicyclic structure. nih.govacs.org The reaction proceeds through a cationic intermediate and has been successfully applied to other heteroaromatic ketones. acs.org

Oxidative and Reductive Pathways for the Compound and its Analogs

The metabolic fate of analogous compounds, particularly N-benzylpiperazine (BZP), provides significant insight into the potential oxidative and reductive pathways for this compound. europa.eu

Oxidative Pathways: The benzylpiperazine portion of the molecule is expected to be the primary site of oxidative metabolism. Studies on BZP have shown that it is metabolized by cytochrome P450 enzymes. europa.eu The main metabolic pathways include:

Aromatic Hydroxylation: The benzyl group can be hydroxylated, primarily at the para- (4-hydroxy) and meta- (3-hydroxy) positions. europa.eunih.govnih.gov

N-Dealkylation: The bond between the benzyl group and the piperazine ring can be cleaved, leading to the formation of piperazine and benzylamine. europa.euresearchgate.net

Further Oxidation: The hydroxylated metabolites can be further processed, for instance by catechol-O-methyl-transferase (COMT), to form methoxy-hydroxy derivatives. europa.eu These metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. europa.eu

Reductive Pathways: The ketone functional group is the most likely site for reduction.

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org This reaction transforms the ketone into a hydroxyl group. libretexts.org Stereoselective reduction of similar furyl ketones has been achieved, suggesting that the geometry of the resulting alcohol can be controlled. mdpi.com

Furan Ring Reduction: While more resistant to reduction than the ketone, the furan ring can be hydrogenated under more forcing conditions, such as using catalytic hydrogenation (e.g., H2 with a metal catalyst like Palladium or Nickel). This would convert the furan ring into a tetrahydrofuran (B95107) ring.

Table 2: Potential Oxidative and Reductive Metabolites/Products

Transformation Pathway Key Reagent/Enzyme Potential Product
Oxidation Aromatic Hydroxylation Cytochrome P450 4-(4-(4-Hydroxybenzyl)piperazin-1-yl)piperidin-1-ylmethanone
Oxidation N-Dealkylation Cytochrome P450 (Furan-2-yl)(4-(piperazin-1-yl)piperidin-1-yl)methanone
Reduction Ketone Reduction Sodium borohydride 4-(4-Benzylpiperazin-1-yl)piperidin-1-ylmethanol
Reduction Furan Ring Reduction H₂/Palladium 4-(4-Benzylpiperazin-1-yl)piperidin-1-ylmethanone

Iv. Advanced Analytical Characterization for Structural Elucidation of 2 Furyl 4 Benzylpiperazinyl Ketone and Its Derivatives

Spectroscopic Techniques for Comprehensive Structure Confirmation

Spectroscopy offers a detailed view into the molecular framework of a compound, revealing the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon-13 (¹³C), chemists can map out the carbon-hydrogen framework of a molecule.

In the case of 2-Furyl 4-benzylpiperazinyl ketone and its derivatives, ¹H NMR spectra would reveal distinct signals for the protons in the furyl, benzyl (B1604629), and piperazinyl moieties. researchgate.netscielo.br The chemical shift (δ, measured in parts per million or ppm) of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) indicates the number of neighboring protons. For instance, the aromatic protons of the benzyl and furyl groups would appear in a specific region of the spectrum, while the aliphatic protons of the piperazine (B1678402) ring would be found at different chemical shifts. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. rsc.org This allows for a complete count of the carbon atoms and gives insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different parts of the molecule. COSY spectra show correlations between protons that are coupled to each other, while HMBC spectra reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure. beilstein-journals.org

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.50-7.20 m 5H Benzyl-H (aromatic)
7.15 dd 1H Furyl-H
6.50 dd 1H Furyl-H
6.40 dd 1H Furyl-H
3.80 t 4H Piperazinyl-H
3.55 s 2H Benzyl-CH₂

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
168.0 C=O (ketone)
148.0 Furyl-C
144.0 Furyl-C
137.0 Benzyl-C (quaternary)
129.0 Benzyl-C
128.5 Benzyl-C
127.0 Benzyl-C
117.0 Furyl-C
112.0 Furyl-C
63.0 Benzyl-CH₂
53.0 Piperazinyl-C

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An FTIR spectrum plots the absorption of IR radiation versus frequency (expressed as wavenumbers, cm⁻¹).

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the key functional groups:

C=O (ketone): A strong absorption band typically in the region of 1650-1700 cm⁻¹. researchgate.net

C-O-C (furan): Stretching vibrations in the fingerprint region, typically around 1000-1300 cm⁻¹.

C-N (piperazine): Stretching vibrations also in the fingerprint region.

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹.

The presence and position of these bands provide strong evidence for the compound's structure. scielo.br

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the unambiguous determination of the molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₂₁H₂₂N₂O₂), HRMS would provide an exact mass that can be compared to the calculated theoretical mass, confirming the elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in predictable ways.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and isolating any isomers that may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.orgresearchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization techniques can be employed to create more volatile analogs. scispace.com

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification. nih.govscholars.direct This method is highly effective for detecting and quantifying impurities in a sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is ideal for the analysis of less volatile and thermally labile compounds, such as many piperazine derivatives. nih.govresearchgate.net In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. nih.gov

The eluent from the liquid chromatograph is then introduced into the mass spectrometer. LC-MS is highly versatile and can be used to analyze a wide range of complex mixtures, making it an invaluable tool for the analysis of this compound and its derivatives in various matrices. scispace.comnih.gov The technique can be used to confirm the identity of the main compound, separate and identify isomers, and detect trace-level impurities. researchgate.net

Table 3: List of Compounds

Compound Name
This compound
1-benzylpiperazine
2-furoic piperazide
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone
4-bromomethylbenzenesulfonyl chloride
2-Furyl(1-piperazinyl)methanone
2-Furyl 4-[4-benzylpiperazinyl]piperidyl ketone
Furyl hydroxymethyl ketone
2-Furyl methyl ketone
1-(3-trifluoromethylphenyl)piperazine
1-(2-fluorophenyl)piperazine
1-(4-fluorophenyl)piperazine

X-ray Crystallography for Precise Three-Dimensional Structure and Stereochemistry

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the three-dimensional arrangement of the molecule can be reliably inferred from X-ray crystallographic studies of structurally related compounds. Analysis of analogous N-aroylpiperazines and benzylpiperazine derivatives provides a robust framework for understanding the key stereochemical features of the title compound, including the conformation of the piperazine ring, the orientation of the substituents, and the precise geometry of the ketone linkage.

The piperazine ring, a central scaffold of the molecule, consistently adopts a chair conformation in the solid state across a vast array of its derivatives. This conformation minimizes steric strain and is the most energetically favorable arrangement. The substituents on the two nitrogen atoms can be either axial or equatorial. In the case of 1,4-disubstituted piperazines, the substituents generally occupy equatorial positions to alleviate steric hindrance. For this compound, it is therefore highly probable that both the 2-furyl ketone and the benzyl groups are situated in equatorial positions on the piperazine ring.

The spatial orientation of the furan (B31954) ring relative to the piperazine moiety is determined by the torsion angle around the C(O)-C(furan) bond. In related structures of aryl ketones, the aryl group is often twisted out of the plane of the carbonyl group to varying degrees, which can be influenced by crystal packing forces and intramolecular interactions. Similarly, the benzyl group at the N4 position will have a specific orientation relative to the piperazine ring, which is defined by the C-N-C-C torsion angles.

To provide a more quantitative insight into the expected molecular geometry of this compound, representative crystallographic data from analogous structures are presented in the following tables. These values offer a scientifically grounded approximation of the bond lengths, bond angles, and torsion angles that would be anticipated upon successful crystallization and X-ray diffraction analysis of the title compound.

Table 1: Expected Bond Lengths in this compound based on Analogous Structures

Bond Expected Length (Å) Structural Moiety
C=O 1.22 - 1.25 Ketone
C(O)-N(1) 1.34 - 1.37 Amide Linkage
N(1)-C(piperazine) 1.46 - 1.48 Piperazine Ring
C(piperazine)-C(piperazine) 1.51 - 1.54 Piperazine Ring
N(4)-C(piperazine) 1.46 - 1.48 Piperazine Ring
N(4)-C(benzyl) 1.47 - 1.50 Benzyl Group
C(O)-C(furan) 1.45 - 1.48 Furyl Ketone
C(furan)-O(furan) 1.35 - 1.38 Furan Ring

Table 2: Expected Bond Angles in this compound based on Analogous Structures

Angle Expected Angle (°) Structural Moiety
O=C-N(1) 120 - 123 Amide Linkage
O=C-C(furan) 118 - 121 Furyl Ketone
C(furan)-C(O)-N(1) 116 - 119 Amide Linkage
C(O)-N(1)-C(piperazine) 117 - 120 Piperazine Ring
C(piperazine)-N(1)-C(piperazine) 110 - 113 Piperazine Ring

Table 3: Expected Torsion Angles in this compound based on Analogous Structures

Torsion Angle Expected Angle (°) Description
C(piperazine)-N(1)-C(O)-C(furan) ± (150 - 180) Orientation of Furyl Ketone
C(piperazine)-C(piperazine)-N(4)-C(benzyl) ± (60 - 80) or ± (160 - 180) Orientation of Benzyl Group

It is important to note that while these tables provide a strong predictive model for the structure of this compound, the precise values can only be definitively determined through single-crystal X-ray diffraction analysis of the compound itself. Such an analysis would provide unequivocal evidence of the molecular conformation, the stereochemistry at the nitrogen centers, and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

V. Computational and Theoretical Chemistry Investigations of 2 Furyl 4 Benzylpiperazinyl Ketone

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The flexibility of 2-Furyl 4-benzylpiperazinyl ketone is primarily due to the rotatable bonds connecting the furan (B31954), ketone, piperazine (B1678402), and benzyl (B1604629) moieties. The piperazine ring typically adopts a chair conformation, which is its most stable form. However, the orientation of the furan and benzyl groups relative to the central piperazine ring can vary.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding potential biological activity.

In a study of closely related derivatives, specifically 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, molecular docking was used to investigate their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in Alzheimer's disease. scielo.br The docking results revealed key binding interactions within the active sites of these enzymes. For instance, the furan and piperazine rings of the ligands were shown to form significant interactions with the amino acid residues of the enzymes. scielo.br The docking study for the most active compound in the series, 4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-Furyl)methanone, identified specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. scielo.br Such studies demonstrate how the structural components of the this compound scaffold can fit into and interact with biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. DFT methods are widely used to calculate a variety of molecular properties with a good balance of accuracy and computational cost. researchgate.netepstem.netnih.gov

DFT calculations are instrumental in studying chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. For ketones containing a furan ring, such as 2-furyl vinyl ketones, photochemical Nazarov reactions have been explored. nih.gov These studies can determine the energy barriers for cyclization reactions. nih.gov While specific reaction mechanism studies for this compound are not prominent in the literature, DFT could be used to investigate its synthesis, potential metabolic pathways, or degradation processes by calculating the energies of reactants, intermediates, transition states, and products.

Quantum chemistry can predict spectroscopic data, which is invaluable for structure confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These theoretical values can be correlated with experimental spectra to aid in the assignment of signals. epstem.net For this compound, such calculations would predict the chemical shifts for the protons and carbons in the furan ring, the benzyl group, and the piperazine core.

The table below shows an example of how predicted NMR data is typically presented, based on methodologies applied to similar heterocyclic compounds. epstem.netepstem.net

Atom TypeExemplary Predicted ¹H Chemical Shift (ppm)Exemplary Predicted ¹³C Chemical Shift (ppm)
Furan Ring Protons6.5 - 7.6110 - 150
Benzyl Ring Protons7.2 - 7.4125 - 140
Piperazine Ring Protons2.4 - 3.845 - 55
Benzyl CH₂ Protons~3.5~60
Carbonyl CarbonN/A~165

Note: The values in this table are illustrative examples based on general predictions for similar structural motifs and not experimentally verified data for this compound.

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine various electronic properties and reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. ekb.eg

Studies on furan itself show that its HOMO and LUMO orbitals are key to its reactivity, with the negative chemical potential indicating it tends to donate electrons. nih.gov For this compound, the analysis of its frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. Other calculated descriptors include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for intermolecular interactions, as well as global reactivity descriptors like electronegativity, chemical hardness, and softness. ekb.egmdpi.com

The following table summarizes key electronic descriptors that are typically calculated using DFT.

DescriptorDefinitionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ΔE = E(LUMO) - E(HOMO)Relates to chemical reactivity and kinetic stability
Electronegativity (χ)χ = - (E(HOMO) + E(LUMO)) / 2Measures the power of an atom/group to attract electrons
Chemical Hardness (η)η = (E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, these methodologies can be applied to identify key structural features that govern their interactions with biological targets.

While specific 3D-QSAR models for this compound were not found in the reviewed literature, the application of these methods to structurally related compounds provides a framework for how such models could be developed. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity.

For instance, in studies of other heterocyclic compounds, CoMFA and CoMSIA have been successfully used to build predictive models. These models correlate the steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) of a series of molecules with their observed biological activities. The results are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure would likely lead to an increase or decrease in activity.

A hypothetical 3D-QSAR study on a series of this compound derivatives would involve:

Building a Dataset: Synthesizing and testing a series of analogs with variations at different positions, such as the furan ring, the benzyl group, or the piperazine core.

Molecular Modeling and Alignment: Creating 3D models of each analog and aligning them based on a common substructure.

Calculating Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic (CoMFA) or other similarity (CoMSIA) fields at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to generate a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity. nih.gov

Model Validation: Assessing the predictive power of the model using statistical methods and an external test set of compounds. nih.gov

The insights gained from such a model would be invaluable for guiding the synthesis of new, potentially more potent derivatives.

The development of robust QSAR models directly enables the in silico design of novel analogs with predicted biological activities. Once a statistically significant model is established, it can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

For example, a study on thiazolylhydrazine-piperazine derivatives demonstrated the use of in silico methods to design and evaluate new compounds for their inhibitory activity against monoamine oxidase (MAO). nih.gov This process involved designing a library of virtual compounds and then using computational tools to predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their potential interactions with the target enzyme. nih.gov

Similarly, for this compound, once a validated 3D-QSAR model is in place, medicinal chemists can propose new structural modifications. These virtual analogs can then be computationally screened, and only those with high predicted activity and favorable ADME profiles would be selected for synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery. A study on 1,2,4-triazole-piperazine hybrids also highlights the use of in silico predictions of ADME profiles to guide the design of new inhibitors. nih.gov

Table 1: Hypothetical In Silico Screening of Novel this compound Analogs

AnalogModificationPredicted Activity (IC₅₀, nM)Predicted Lipophilicity (logP)Predicted Aqueous Solubility (logS)
Parent - 50 3.5 -4.2
Analog 14-fluoro on benzyl353.6-4.3
Analog 23-chloro on benzyl424.0-4.8
Analog 35-methyl on furan653.8-4.5
Analog 4N-ethyl on piperazine1203.2-3.9

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Predictions of Molecular Interactions and Binding Affinities

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also allows for the estimation of the binding affinity of the ligand to the receptor.

While specific docking studies for this compound are not available in the public domain, the methodology is widely applied to similar molecules. For instance, a study on 2-(2-Hydroxyethyl)piperazine derivatives as carbonic anhydrase inhibitors utilized computational studies to understand their binding modes. nih.gov Similarly, molecular docking studies of thiazolylhydrazine-piperazine derivatives helped to elucidate their interactions with the MAO-A enzyme. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor Structure: Obtaining the 3D structure of the biological target, often from a protein database like the Protein Data Bank (PDB).

Preparation of the Ligand Structure: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The insights from molecular docking can rationalize observed SAR data and guide the design of new analogs with improved binding affinities. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist could design an analog with a hydrophobic group at the corresponding position on the this compound scaffold to fill this pocket and potentially increase binding affinity. A study on benzimidazole (B57391) derivatives used molecular docking to study the interactions between the most active compound and the target protein. biointerfaceresearch.com

Vi. Research Applications and Future Directions in the Study of 2 Furyl 4 Benzylpiperazinyl Ketone

Role as a Synthetic Intermediate for Advanced Chemical Structures

The core structure of 2-Furyl 4-benzylpiperazinyl ketone serves as a valuable synthetic intermediate for the creation of more elaborate chemical entities. Researchers have successfully utilized a closely related precursor, 2-furyl(1-piperazinyl)methanone, to synthesize a novel series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. scielo.briaea.org In a typical synthetic route, 2-furyl(1-piperazinyl)methanone is activated and then reacted with various electrophiles to introduce new functional groups onto the piperazine (B1678402) nitrogen. scielo.br This process highlights the utility of the furyl-piperazinyl core in constructing a library of compounds with diverse functionalities. The resulting complex molecules have been the subject of further scientific investigation, demonstrating the pivotal role of the initial ketone as a launchpad for chemical innovation. scielo.br

Potential as a Modular Building Block in Complex Chemical Synthesis

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound and its analogs are well-suited for this approach. The furan (B31954), piperazine, and benzyl (B1604629) components can be considered as distinct modules, each amenable to modification. This modularity allows for the systematic variation of the chemical structure to fine-tune its properties for specific applications.

The furan moiety, a five-membered aromatic heterocycle, is a common structural motif in many biologically active compounds and can be derivatized at various positions. mdpi.comechemcom.com Similarly, the piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in bioactive compounds. nih.gov The benzyl group also offers a site for further chemical elaboration. The ability to independently modify these three components makes this compound a highly adaptable building block for the construction of complex molecular architectures with a wide range of potential applications. nih.gov

Exploration of Novel Derivatives for Specific Academic Research Purposes

A significant area of research involving this compound is the synthesis and evaluation of its novel derivatives for specific academic research purposes. By modifying the core structure, scientists can create new compounds with tailored properties to probe biological systems or to develop new materials.

For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have been synthesized and investigated for their potential as enzyme inhibitors. scielo.br In these studies, different substituted sulfonyl groups were appended to the benzyl moiety, leading to the discovery of compounds with notable inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. scielo.br One particular derivative, 4-{4-[(3,5-dimethyl-1- piperidinyl)sulfonyl]benzyl}-1-piperazinyl)(2-Furyl) methanone, demonstrated significant inhibitory potential against butyrylcholinesterase. scielo.br These findings underscore the value of this chemical scaffold in generating new molecules for fundamental research in enzymology and pharmacology.

Integration of Advanced Computational and Experimental Methodologies for Future Discoveries

The study of this compound and its derivatives is increasingly benefiting from the synergy between advanced computational and experimental techniques. In silico studies, which involve computer-based simulations, are being employed to predict the properties and behavior of these molecules before they are synthesized in the laboratory. scielo.briaea.org

Molecular docking simulations, for example, can predict how a molecule might bind to a biological target, such as an enzyme. This information can guide the design of new derivatives with enhanced activity. scielo.br The combination of these computational predictions with experimental validation through synthesis and biological testing creates a powerful workflow for accelerating the discovery of new compounds with desired properties. This integrated approach not only saves time and resources but also provides deeper insights into the structure-activity relationships of the molecules under investigation. The continued application of these hybrid methodologies is expected to unlock new discoveries in the study of this compound and its analogs. scielo.br

Q & A

Q. What are the recommended synthetic routes for 2-Furyl 4-benzylpiperazinyl ketone?

Methodological Answer: The synthesis typically involves two key steps:

Piperazine Functionalization : Introduce the benzyl group to the piperazine ring via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Ketone Formation : Attach the 2-furyl group via Friedel-Crafts acylation. A rhodium- or palladium-catalyzed cross-coupling (e.g., acyl-Negishi coupling) can also be employed for enantioselective synthesis .
Key Considerations: Monitor reaction temperature (0–25°C) to avoid over-acylation and optimize catalyst loading (1–5 mol%) for coupling reactions.

Q. How is the structural conformation of this compound characterized?

Methodological Answer: Use a combination of:

  • X-ray Crystallography : Resolve solid-state conformation, focusing on dihedral angles between the furyl and benzylpiperazinyl groups.
  • NMR Spectroscopy : Employ lanthanide-induced shifts (LIS) to assess solution-phase conformer populations .
  • Computational Methods : Perform ab-initio MO calculations (e.g., 3-21G* basis set) to validate experimental data and predict low-energy conformers .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations.
  • Receptor Binding Studies : Test affinity for serotonin or dopamine receptors via radioligand displacement assays.
  • Oxidative Stress Profiling : Quantify reactive oxygen species (ROS) generation in treated cells using DCFH-DA fluorescence .

Advanced Research Questions

Q. How can enantioselectivity challenges be addressed in catalytic synthesis?

Methodological Answer:

  • Catalyst Optimization : Use chiral ligands (e.g., (S)-BINAP or Josiphos) with rhodium or palladium to enhance enantiomeric excess (ee).
  • Additive Screening : Silver salts (e.g., AgOTf) improve yields but may reduce ee. Test ionic liquids as co-solvents to stabilize transition states .
  • Kinetic Resolution : Employ dynamic kinetic asymmetric transformations (DYKAT) for racemic substrates .

Q. How do computational methods resolve contradictions in conformational data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polarity) to explain discrepancies between solid-state (X-ray) and solution-phase (NMR) conformers .
  • Density Functional Theory (DFT) : Calculate dipole moments and solvent stabilization energies to predict dominant conformers in polar vs. nonpolar media .

Q. What experimental designs mitigate conflicting toxicity data in structural analogs?

Methodological Answer:

  • Comprehensive Genotoxicity Testing : Combine in vitro (Ames test, Comet assay) and in vivo (micronucleus test in rodents) studies.
  • Dose-Response Analysis : Use multiple concentrations (0.1–100 µM) to differentiate clastogenic thresholds from cytotoxic effects .
  • Metabolite Profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS to clarify mechanisms of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.